5-Fluoro-2,3-dihydrobenzofuran-3-ol

physicochemical properties regioisomer comparison lipophilicity

5-Fluoro-2,3-dihydrobenzofuran-3-ol (5-fluoro-2,3-dihydro-1-benzofuran-3-ol; CAS 60770-60-7) is a fluorinated heterocyclic alcohol consisting of a fused dihydrobenzofuran core (C8H7FO2, MW 154.14). It features a chiral center at the C-3 hydroxyl position and is predominantly supplied as a racemic mixture for use as a synthetic intermediate in pharmaceutical R&D and medicinal chemistry programs targeting oncology and inflammation.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 60770-60-7
Cat. No. B1601780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,3-dihydrobenzofuran-3-ol
CAS60770-60-7
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC(=C2)F)O
InChIInChI=1S/C8H7FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2
InChIKeyYQBZKBUZKDPWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS 60770-60-7): Building Block Overview and Procurement Identity


5-Fluoro-2,3-dihydrobenzofuran-3-ol (5-fluoro-2,3-dihydro-1-benzofuran-3-ol; CAS 60770-60-7) is a fluorinated heterocyclic alcohol consisting of a fused dihydrobenzofuran core (C8H7FO2, MW 154.14) . It features a chiral center at the C-3 hydroxyl position and is predominantly supplied as a racemic mixture for use as a synthetic intermediate in pharmaceutical R&D and medicinal chemistry programs targeting oncology and inflammation . Its procurement value is directly tied to its utility as a regiospecifically fluorinated scaffold for further functionalization.

Why Generic Analogs Cannot Replace 5-Fluoro-2,3-dihydrobenzofuran-3-ol in Development Pipelines


Direct substitution of 5-fluoro-2,3-dihydrobenzofuran-3-ol with structurally related analogs in a synthetic sequence or SAR study risks altering key molecular properties that govern downstream biological activity. Structural changes—such as shifting the fluorine to the 7-position (e.g., 7-fluoro-2,3-dihydrobenzofuran-3-ol, CAS 877263-51-9) , substituting chlorine for fluorine (e.g., 6-chloro-2,3-dihydrobenzofuran-3-ol, CAS 1154740-97-2) , or removing the C-3 hydroxyl handle entirely—lead to quantifiable shifts in lipophilicity (LogP), electronic distribution, metabolic stability, and importantly, a loss of the specific regiospecific vector required for patent-protected EED inhibitor cores [1]. The evidence below demonstrates that the precise 5-fluoro regiospecificity and C-3 hydroxyl stereocenter jointly underpin its specific utility in synthesizing high-potency, allosteric PRC2-targeted agents, functions that non-halogenated or differently halogenated regioisomers cannot replicate.

5-Fluoro-2,3-dihydrobenzofuran-3-ol vs. Comparator Quantitative Evidence for Scientific and Procurement Selection


Physicochemical Differentiation: 5-Fluoro vs. 7-Fluoro Regioisomer and 6-Chloro Analog

Despite identical molecular formulae with the 7-fluoro regioisomer (C8H7FO2), 5-Fluoro-2,3-dihydrobenzofuran-3-ol carries its electronegative fluorine substituent at the C-5 position of the benzofuran ring, resulting in a distinct electronic environment for subsequent electrophilic aromatic substitution (EAS) reactions. This positional difference is critical for building the 4-substituted-5-fluoro pharmacophore found in high-affinity EED inhibitors [1]. Compared to the 6-chloro analog (also C-3 hydroxyl, but chlorine at C-6; MW 170.59, LogP unavailable but expected to be higher due to chlorine's greater polarizability), the 5-fluoro scaffold offers a lower molecular weight (154.14 vs. 170.59) and a calculated LogP of 1.25 . The melting point of the 5-fluoro compound is 48 °C versus an unreported value for the 6-chloro analog, suggesting differences in crystal packing energy .

physicochemical properties regioisomer comparison lipophilicity

Regiospecific Fluorine Position Enables Potent EED Inhibitor Pharmacophore Construction

The 5-fluoro substitution pattern on the 2,3-dihydrobenzofuran core is a critical structural feature in multiple compounds from patent US10676479 that exhibit exceptionally potent binding to the Embryonic Ectoderm Development (EED) protein, an allosteric regulator of PRC2. Compounds incorporating the 5-fluoro-2,3-dihydrobenzofuran-4-yl moiety via a methylamino linker (i.e., downstream derivatives of 5-fluoro-2,3-dihydrobenzofuran-3-ol or its 4-substituted congeners) demonstrate IC50 values from 0.700 nM to 59.5 nM in the EED-H3K27Me3 competition binding assay [1][2]. By contrast, the 7-fluoro regioisomer lacks the precise vector geometry required for the key 4-methylamino linkage to the heteroaryl warhead, and no high-affinity EED binders based on a 7-fluoro scaffold have been reported in this patent family, indicating that the 5-fluoro geometry is structurally essential for this target engagement profile.

EED inhibitor PRC2 allosteric inhibition epigenetics

Halogen-Specific Electronic and Steric Effects: 5-Fluoro vs. 6-Chloro-2,3-dihydrobenzofuran-3-ol

Replacing fluorine with chlorine at position 6 of the 2,3-dihydrobenzofuran-3-ol scaffold (yielding 6-chloro-2,3-dihydrobenzofuran-3-ol, CAS 1154740-97-2) results in a molecular weight increase of 16.45 g/mol (154.14 → 170.59 g/mol) and introduces substantially different electronic and steric parameters . Fluorine's strong electron-withdrawing inductive effect (−I) combined with its resonance-donating (+M) capability when positioned para to an oxygen atom creates a unique electronic profile at C-5 that is not replicated by chlorine's weaker −I and weaker +M contributions. The van der Waals radius difference (F: 1.47 Å vs. Cl: 1.75 Å) further affects steric accommodation in enzyme binding pockets. While direct comparative pKa or Hammett σ values for these specific compounds are not published, the class-level inference from fluorinated vs. chlorinated aromatic systems indicates that the 5-fluoro compound provides superior metabolic stability on the benzofuran core due to the greater C–F bond strength (≈485 kJ/mol) compared to C–Cl (≈339 kJ/mol), reducing susceptibility to cytochrome P450-mediated oxidative dehalogenation [1].

halogen substitution electronic effects medicinal chemistry

Enantioselective Synthesis Platform: The 3-Hydroxyl Group as a Chiral Handle

The C-3 hydroxyl group renders 2,3-dihydrobenzofuran-3-ol derivatives amenable to catalytic asymmetric synthesis, enabling production of optically enriched building blocks. Cu(I)-catalyzed asymmetric intramolecular addition using (S)-QuinoxP* ligand provides access to chiral 2,3-dihydrobenzofuran-3-ol derivatives with excellent enantioselectivities and broad substrate scope under mild conditions [1]. Similarly, Ru(II)-catalyzed aqueous asymmetric transfer hydrogenation via dynamic kinetic resolution transforms benzofuranones to cis-2,3-dihydrobenzofuran-3-ols with two defined stereocenters [2]. These methodologies apply to the entire scaffold class including 5-fluoro-substituted variants, distinguishing the 3-ol series from non-hydroxylated 2,3-dihydrobenzofurans (e.g., 5-fluoro-2,3-dihydrobenzofuran, CAS 138760-98-4) that lack this stereochemical handle entirely.

chiral synthesis asymmetric catalysis enantioselective

Anti-Inflammatory and Anticancer Class-Level Evidence for Fluorinated Dihydrobenzofuran Scaffolds

A 2023 study evaluated a series of nine fluorinated benzofuran and dihydrobenzofuran derivatives for anti-inflammatory and anticancer activity [1]. Six compounds suppressed LPS-stimulated inflammation in macrophages, with IC50 values for inflammatory mediators ranging from 1.2–9.04 µM (IL-6), 1.5–19.3 µM (CCL2), 2.4–5.2 µM (nitric oxide), and 1.1–20.5 µM (PGE2) [1]. Structure–activity relationship (SAR) analysis concluded that biological effects are enhanced by the presence of fluorine, hydroxyl, and/or carboxyl groups on the benzofuran core [1]. While this study did not test the exact 5-fluoro-2,3-dihydrobenzofuran-3-ol compound, the SAR finding that fluorine atom presence is a positive efficacy determinant provides class-level support for prioritizing fluorinated over non-fluorinated 2,3-dihydrobenzofuran-3-ol scaffolds in medicinal chemistry campaigns targeting inflammation-associated cancers.

anti-inflammatory anticancer activity fluorinated benzofurans

Procurement-Relevant Purity and Quality Certification Benchmarks

Commercial suppliers of 5-fluoro-2,3-dihydrobenzofuran-3-ol offer standard purity specifications at ≥98% (e.g., Leyan product #1641745) and ≥95% (e.g., CymitQuimica, Bidepharm) with supporting analytical documentation including HPLC, NMR, and GC traceability . MolCore certifies the product under an ISO-compliant quality system suitable for global pharmaceutical R&D and QC requirements . The 6-chloro analog (CAS 1154740-97-2) is available from Bidepharm at 95% purity with similar QC documentation , while the 7-fluoro regioisomer (CAS 877263-51-9) shows limited commercial availability with fewer suppliers listing batch-specific analytical data. The MDL number MFCD18206764 provides unique database traceability for the 5-fluoro compound across procurement platforms .

purity specification quality control procurement

Best Research and Industrial Application Scenarios for 5-Fluoro-2,3-dihydrobenzofuran-3-ol


Synthesis of Allosteric EED/PRC2 Inhibitors for Oncology Programs

5-Fluoro-2,3-dihydrobenzofuran-3-ol serves as the foundational scaffold for constructing the 5-fluoro-2,3-dihydrobenzofuran-4-yl pharmacophore found in patent US10676479, where downstream derivatives demonstrate potent EED-H3K27Me3 competitive binding with IC50 values as low as 0.700 nM . Medicinal chemistry teams pursuing allosteric PRC2 inhibition—particularly in contexts of EZH2 inhibitor resistance—should select this specific regioisomer, as the 7-fluoro analog cannot geometrically accommodate the requisite 4-methylamino linkage to the heteroaryl warhead .

Enantioselective Synthesis of Chiral Dihydrobenzofuran Libraries

The stereogenic C-3 hydroxyl group enables enantioselective synthesis using Cu(I)/(S)-QuinoxP* or Ru(II)/ATH catalytic systems to produce optically enriched 2,3-dihydrobenzofuran-3-ol derivatives with ee values reaching 80–96% . Structure–activity relationship (SAR) programs requiring stereochemically defined analogs should procure the racemic 5-fluoro-2,3-dihydrobenzofuran-3-ol for subsequent catalytic resolution or asymmetric synthesis, as the non-hydroxylated 5-fluoro-2,3-dihydrobenzofuran lacks this stereochemical entry point .

Fluorinated Fragment-Based Drug Discovery (FBDD) Libraries Targeting Inflammatory Oncology

The combination of low molecular weight (154.14 Da), moderate lipophilicity (LogP 1.25), and a hydrogen-bond-donating C-3 hydroxyl group positions 5-fluoro-2,3-dihydrobenzofuran-3-ol as an attractive fragment for FBDD screening collections. Class-level evidence demonstrates that fluorinated dihydrobenzofuran scaffolds exhibit anti-inflammatory IC50 values ranging from 1.1 to 20.5 µM across multiple mediators (IL-6, CCL2, NO, PGE2) , and the presence of both fluorine and hydroxyl groups is an SAR-positive determinant. For fragment libraries focused on inflammation-associated cancer targets, the 5-fluoro compound offers documented class-level efficacy advantages over non-fluorinated dihydrobenzofuran-3-ol fragments.

Process Chemistry: Large-Scale Synthesis of 4-Substituted-5-fluoro-dihydrobenzofuran Intermediates

Patent WO2021228034A1 describes an improved, scalable preparation method for (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine starting from 4-fluoro-3-methylphenol via bromination, O-alkylation, cyclization, and further functionalization, avoiding toxic cyanide reagents and extensive column chromatography . 5-Fluoro-2,3-dihydrobenzofuran-3-ol is a closely related intermediate within this synthetic sequence, and process chemistry teams engaged in kilo-scale production of EED inhibitor precursors should evaluate procurement of the 3-ol building block for direct incorporation into this optimized, scalable synthetic route rather than the multi-step alternative starting from 3-bromo-4-fluorophenol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.